molecular formula C15H20N4O3S2 B2504524 2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097923-24-3

2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No. B2504524
CAS RN: 2097923-24-3
M. Wt: 368.47
InChI Key: AXGXQYQEYBDKJZ-UHFFFAOYSA-N
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Description

The compound 2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their antimicrobial properties. The specific structure of this compound suggests potential for interactions with biological targets, possibly through the piperidine and thiadiazole moieties, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of suitable amine precursors with sulfonyl chlorides or other sulfonating agents. For example, the synthesis of a similar compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide, was achieved by reacting a quinazolinone derivative with chlorosulfonic acid, followed by amidation with ammonia gas . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups that impart unique properties to the molecule. The presence of a methoxy group and a thiadiazole ring in the compound of interest suggests that it may have distinct electronic and steric characteristics that could influence its binding to biological targets. Crystallographic studies of similar compounds can provide insights into their solid-state conformation and potential tautomeric forms, as seen in the Schiff base derivative studied in paper .

Chemical Reactions Analysis

Sulfonamide compounds can undergo a variety of chemical reactions, including condensation with aldehydes, reactions with hydrazine or hydroxylamine to form heterocycles, and cyclization to form rings such as thiadiazoles or selenadiazoles . The specific reactivity of the compound would depend on the substituents present on the aromatic ring and the nature of the piperidine and thiadiazole rings. These functional groups could participate in nucleophilic substitution reactions or act as ligands in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's solubility, melting point, and stability. The methoxy and methyl groups are likely to increase the lipophilicity of the compound, which could have implications for its pharmacokinetic properties. Spectroscopic techniques such as IR, NMR, and mass spectrometry are essential tools for characterizing these compounds and confirming their structure, as demonstrated in the studies of related sulfonamides .

Scientific Research Applications

Synthesis and Biological Evaluation

A variety of sulfonamide derivatives, including the one , have been synthesized and evaluated for their potential biological activities. These compounds are often designed to explore their antimicrobial, anticancer, and enzyme inhibition properties. For instance, studies have shown that sulfonamide derivatives can act as potent antimicrobial agents against various bacterial and fungal strains (Patel, Purohit, & Rajani, 2014). Furthermore, modifications to the sulfonamide moiety have led to the development of compounds with significant antitubercular activity, highlighting their potential in addressing drug-resistant bacterial infections.

Carbonic Anhydrase Inhibition

The sulfonamide group is a known inhibitor of carbonic anhydrase, an enzyme crucial for maintaining pH balance in tissues and involved in various physiological processes. Research into sulfonamide derivatives, including those similar to 2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide, has revealed their potential in treating conditions like glaucoma, epilepsy, and even cancer due to their ability to inhibit human carbonic anhydrase isoforms (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015). The specificity and potency of these inhibitors can be fine-tuned by modifying the sulfonamide moiety, offering a pathway to targeted therapeutics.

Anticancer Properties

Some derivatives of sulfonamide have been explored for their anticancer properties, with studies indicating their potential to inhibit tumor cell growth and proliferation. The interaction of these compounds with various biological targets, including enzymes like carbonic anhydrase, contributes to their anticancer activity. Research efforts are focused on identifying sulfonamide derivatives that could serve as leads for the development of new anticancer drugs (Hangan, Turza, Stan, Sevastre, Páll, Cetean, & Oprean, 2016).

properties

IUPAC Name

2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-11-3-4-13(22-2)14(9-11)24(20,21)18-12-5-7-19(8-6-12)15-10-16-23-17-15/h3-4,9-10,12,18H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGXQYQEYBDKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

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